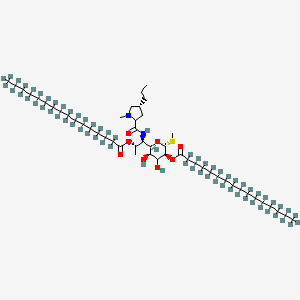
7-Epi-lincomycin 2,7-Dipalmitate-d62
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epi-lincomycin 2,7-Dipalmitate-d62 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of lincomycin, a well-known antibiotic, and is characterized by its molecular formula C50H32D62N2O8S and a molecular weight of 945.74 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.
Méthodes De Préparation
The preparation of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves synthetic routes that typically include the esterification of lincomycin with palmitic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired dipalmitate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
7-Epi-lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Applications De Recherche Scientifique
7-Epi-lincomycin 2,7-Dipalmitate-d62 is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: The compound is used in proteomics to study protein interactions and modifications.
Medicine: While not used therapeutically, it aids in the development of new antibiotics and the study of bacterial resistance.
Mécanisme D'action
The mechanism of action of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves its interaction with bacterial ribosomes, similar to lincomycin. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
7-Epi-lincomycin 2,7-Dipalmitate-d62 can be compared with other similar compounds such as:
Lincomycin 2-Palmitate: A monoester with similar antibacterial properties but different pharmacokinetics.
Lincomycin: The parent compound, widely used as an antibiotic.
Clindamycin: A derivative of lincomycin with enhanced antibacterial activity and different clinical applications.
Propriétés
Formule moléculaire |
C50H94N2O8S |
|---|---|
Poids moléculaire |
945.7 g/mol |
Nom IUPAC |
[(2R,3S,5R,6R)-6-[(1R,2S)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44+,45+,46?,47+,48-,50+/m0/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2 |
Clé InChI |
GPOWABJRHPQHAC-YKLSNXGDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@H](CN2C)CCC)SC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


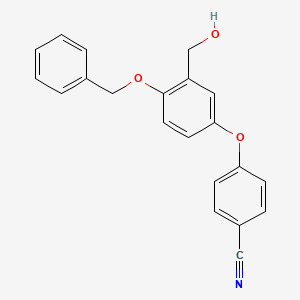
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
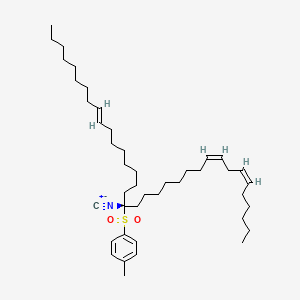
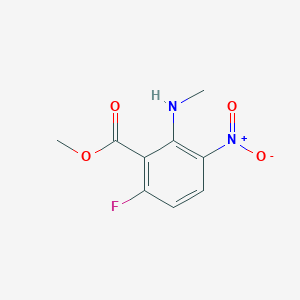

![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)

![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
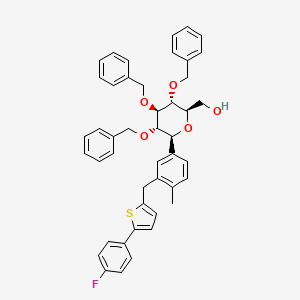
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
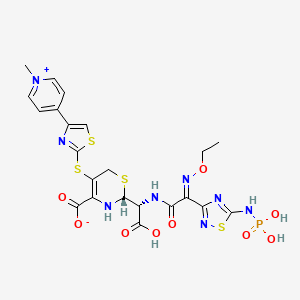
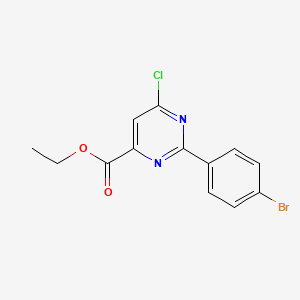
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
